

An In-depth Technical Guide to Methyl Isoxazole-5-carboxylate

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Compound of Interest

Compound Name: *Methyl isoxazole-5-carboxylate*

Cat. No.: B057465

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Methyl isoxazole-5-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique chemical properties that make it a versatile scaffold for developing novel therapeutic agents and functional materials.^{[4][5]} This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties and Data

The fundamental properties of **methyl isoxazole-5-carboxylate** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

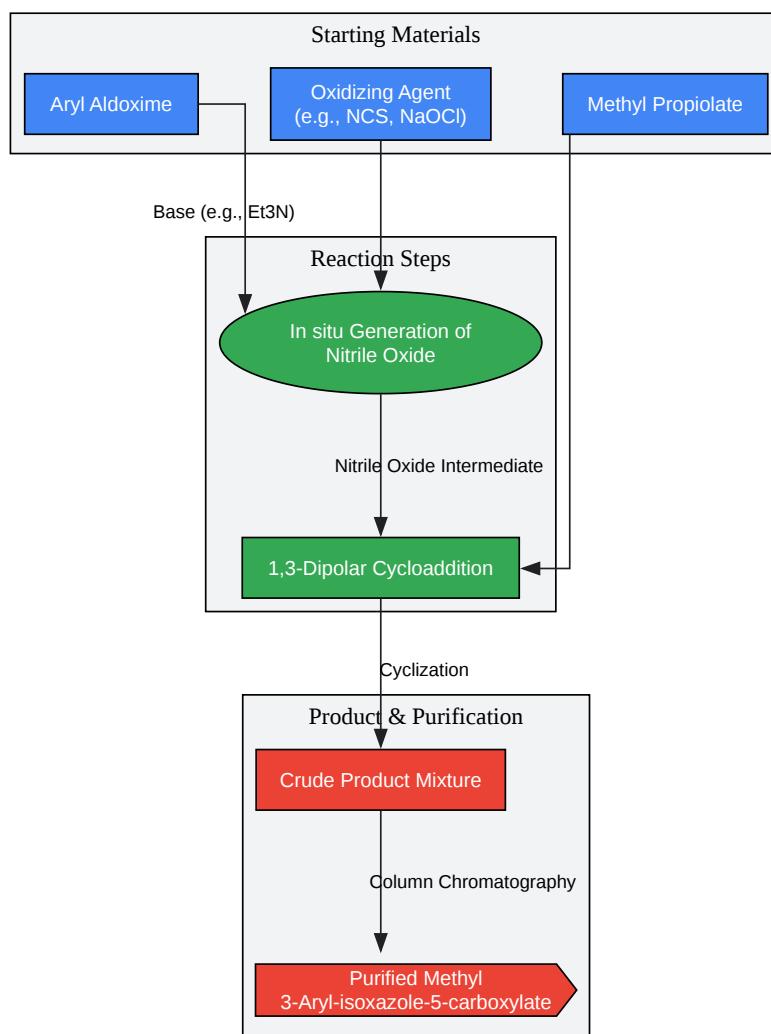
| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₅ H ₅ NO ₃ | [6][7][8] |
| Molecular Weight | 127.10 g/mol | [6][9] |
| CAS Number | 15055-81-9 | [7][8] |
| Appearance | White to cream crystalline solid or powder | [3][8] |
| Melting Point | 44.0 - 53.0 °C | [3][8] |
| IUPAC Name | methyl 1,2-oxazole-5-carboxylate | [6][8] |
| Solubility | Soluble in water, methanol, and ethanol | [3] |
| Exact Mass | 127.026943022 Da | [6] |

Synthesis and Experimental Protocols

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry. For isoxazole-5-carboxylates, the most common and efficient methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of β -keto esters with hydroxylamine. [3][10][11]

General Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the isoxazole ring with high regioselectivity.[3][11] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne dipolarophile, such as ethyl or methyl propiolate.[10]



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Caption: General workflow for the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate[10]

This protocol outlines a general procedure that may require optimization for specific substrates.

- Generation of the Nitrile Oxide:

- Dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

- Add a base, for example, triethylamine (1.1 eq.).
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the stirred mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the nitrile oxide.[10]
- Cycloaddition Reaction:
- Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[10]
- Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed, as monitored by TLC.[10]
- Workup and Purification:
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[10]

Synthesis from Isoxazole-5-carboxylic Acid

An alternative method involves the direct esterification of isoxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of **Methyl Isoxazole-5-carboxylate**[12]

- A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (DMF, 30 mL) is stirred at 25 °C for 19 hours.[12]
- Upon completion, the reaction mixture is diluted with deionized water (30 mL) and extracted with ether (2 x 50 mL).[12]
- The combined organic layers are washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[12]
- The crude product is purified by flash chromatography to afford **methyl isoxazole-5-carboxylate** as an amorphous solid (1.2 g, 42.7% yield).[12]

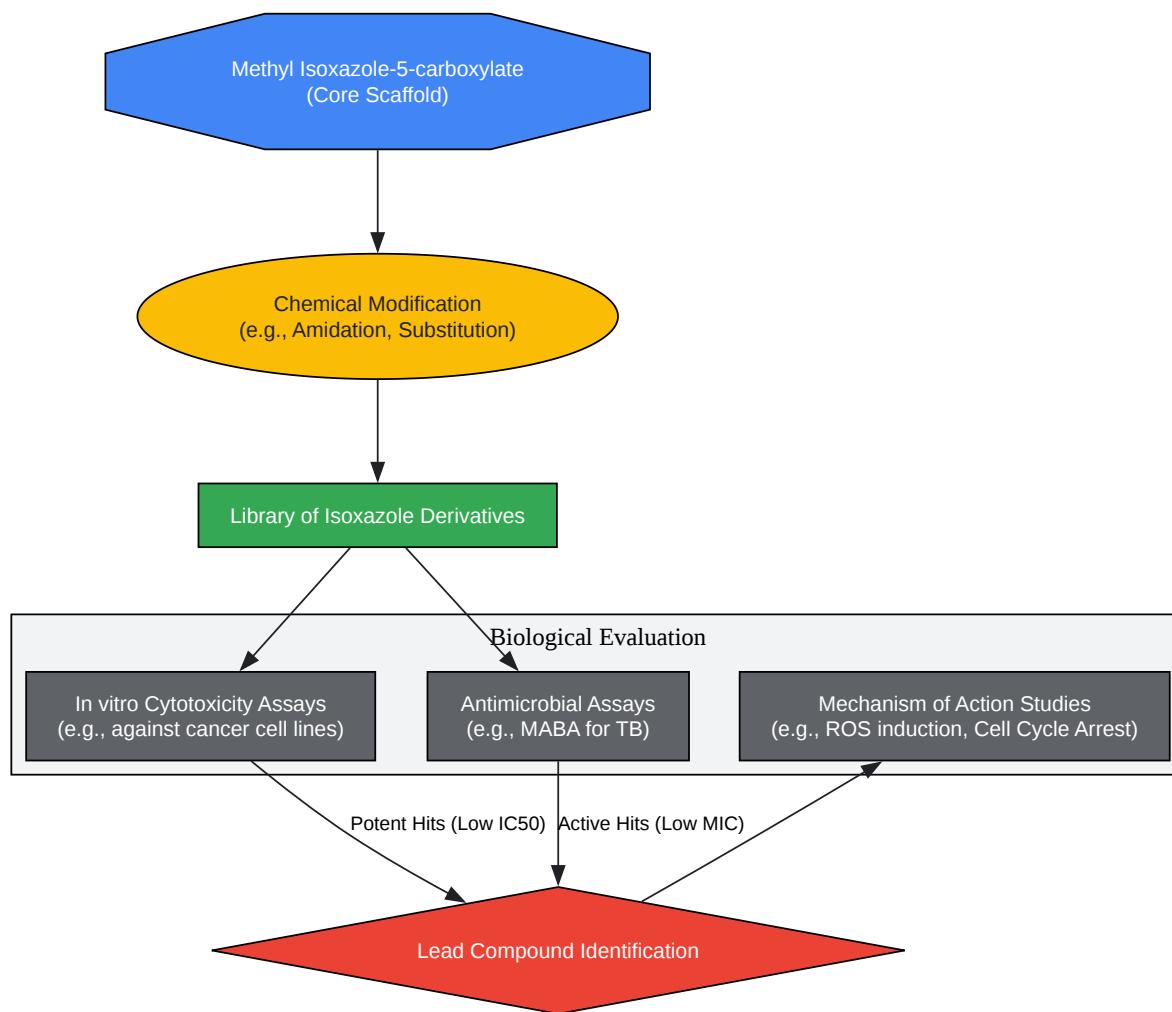
Spectroscopic Data

Characterization of **methyl isoxazole-5-carboxylate** and its derivatives relies on standard spectroscopic techniques. The following table summarizes key data points found in the literature.

| Technique | Data | Source(s) |
|---------------------|--|-----------|
| ¹ H NMR | Available spectral data can be found on platforms like ChemicalBook. For a derivative, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl ₃ : 4.14 (3H, s), 4.02 (3H, s). | [1][13] |
| ¹³ C NMR | For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl ₃ : 164.0, 157.4, 155.0, 127.7, 58.9, 54.2. | [1] |
| Mass Spec. | For the parent compound, m/z [M+H] ⁺ : 128. For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, HRMS m/z (APCI ⁺) [M+H] ⁺ : Found 203.0295, Calculated 203.0299. | [1][12] |
| IR | Spectral data is available on databases like SpectraBase. For 5-methylisoxazole-3-carboxamide derivatives, characteristic stretches include ~3500 cm ⁻¹ (N-H) and ~1720 cm ⁻¹ (C=O). | [14][15] |

Applications in Medicinal Chemistry

The isoxazole ring is a prominent feature in numerous FDA-approved drugs and serves as a privileged scaffold in drug discovery.[11][16] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties.[4][5][16] **Methyl isoxazole-5-carboxylate** is a key intermediate for creating libraries of these bioactive compounds.[2]

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Caption: Logical workflow for drug discovery using a **methyl isoxazole-5-carboxylate** scaffold.

Anticancer Activity

Novel isoxazole-piperazine hybrids synthesized from isoxazole intermediates have demonstrated potent cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.^[17] Specific derivatives showed IC₅₀ values in the low micromolar range.

| Compound ID | Cell Line | IC ₅₀ (µM) | Biological Effect | Source |
|-------------|--------------|-----------------------|---|----------------------|
| 5I - 5o | Various | 0.3 – 3.7 | Potent cytotoxicity | [17] |
| 5m, 5o | Huh7, Mahlau | 1 - 4 | Induce oxidative stress, apoptosis, cell cycle arrest | [17] |

These compounds were found to induce apoptosis and cell cycle arrest by activating the p53 protein and inhibiting the Akt cell survival pathway.[\[17\]](#)

Antitubercular Activity

Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their activity against *Mycobacterium tuberculosis* H37Rv.[\[15\]](#) The Microplate Alamar Blue Assay (MABA) was used to determine the Minimum Inhibitory Concentration (MIC).

| Compound ID | MIC (µM) against <i>M. tuberculosis</i> H37Rv | Source |
|-------------|---|----------------------|
| 10, 14 | 3.125 | [15] |
| 9, 13 | 6.25 | [15] |
| 15, 17 | 12.5 | [15] |

These results highlight the potential of the isoxazole scaffold in developing new treatments for tuberculosis. The active compounds also showed a good safety profile against Vero and HepG2 cell lines.[\[15\]](#)

Conclusion

Methyl isoxazole-5-carboxylate is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its versatile structure allows for the creation of diverse molecular libraries, leading to the discovery of potent agents for treating

diseases like cancer and tuberculosis. The synthetic routes are well-documented, and the physical and spectroscopic properties are clearly defined, making it an accessible and powerful tool for researchers in drug development and chemical sciences.

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